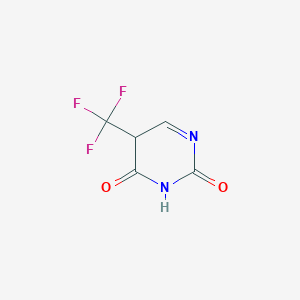

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione, commonly known as TFPD, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it an attractive compound for research in the fields of chemistry, biology, and medicine. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione:

Neuroprotection and Anti-neuroinflammatory Agents

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives have shown promising potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, which are key mediators of inflammation in the brain. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Anticancer Agents

This compound has been explored for its anticancer properties, particularly as a CDK2 inhibitor. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antiviral Agents

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives have been investigated for their antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for the development of antiviral drugs. Their efficacy against a range of viruses, including influenza and herpes simplex virus, has been a subject of research .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a variety of bacterial and fungal pathogens. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Agents

Research has indicated that derivatives of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione possess antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .

Anti-inflammatory Agents

Beyond neuroinflammation, this compound has broader anti-inflammatory applications. It can inhibit various inflammatory pathways, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Molecular Probes in Biochemical Research

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione derivatives are used as molecular probes in biochemical research. Their unique chemical properties allow them to interact with specific biological targets, making them useful tools for studying enzyme functions, protein interactions, and cellular processes .

Drug Design and Development

The compound serves as a valuable scaffold in drug design and development. Its chemical structure allows for the easy modification and optimization of pharmacokinetic and pharmacodynamic properties. This versatility makes it a popular choice in the synthesis of new therapeutic agents .

These applications highlight the versatility and potential of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione in various fields of scientific research.

properties

IUPAC Name |

5-(trifluoromethyl)-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXNHQUYKAKAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)

![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)